molecular formula C15H17Cl2NO6 B2476959 Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate CAS No. 866152-99-0

Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate

Cat. No.: B2476959
CAS No.: 866152-99-0
M. Wt: 378.2
InChI Key: LSGGPPDGVSZCHX-UHFFFAOYSA-N
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Description

Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate is an organic compound with the molecular formula C15H17Cl2NO6. It is a derivative of malonic acid and contains a nitro group and a dichlorophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate typically involves the alkylation of diethyl malonate with 2,4-dichlorophenyl-2-nitroethane. The reaction is carried out in the presence of a strong base such as sodium ethoxide or potassium tert-butoxide. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or tetrahydrofuran to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The dichlorophenyl group can bind to hydrophobic pockets in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate is unique due to the presence of both a nitro group and a dichlorophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO6/c1-3-23-14(19)13(15(20)24-4-2)11(8-18(21)22)10-6-5-9(16)7-12(10)17/h5-7,11,13H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGGPPDGVSZCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C[N+](=O)[O-])C1=C(C=C(C=C1)Cl)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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